Hexamethylguanidinium difluorotrimethylsilikonate

Description

Properties

Molecular Formula |

C10H27F2N3Si |

|---|---|

Molecular Weight |

255.42 g/mol |

IUPAC Name |

bis(dimethylamino)methylidene-dimethylazanium;difluoro(trimethyl)silanuide |

InChI |

InChI=1S/C7H18N3.C3H9F2Si/c1-8(2)7(9(3)4)10(5)6;1-6(2,3,4)5/h1-6H3;1-3H3/q+1;-1 |

InChI Key |

QPRXILHGMYBQNW-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=[N+](C)C)N(C)C.C[Si-](C)(C)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexamethylguanidinium difluorotrimethylsilikonate typically involves the reaction of hexamethylguanidine with difluorotrimethylsilane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents and catalysts to facilitate the reaction and improve yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Hexamethylguanidinium difluorotrimethylsilikonate can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the difluorotrimethylsilikonate anion is replaced by other nucleophiles.

Oxidation and Reduction: The compound may undergo redox reactions under specific conditions, although these are less common.

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong nucleophiles, oxidizing agents, and reducing agents. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions may yield new organosilicon compounds, while redox reactions could result in the formation of different oxidation states of silicon.

Scientific Research Applications

Hexamethylguanidinium difluorotrimethylsilikonate has several scientific research applications:

Electrochemistry: The compound is used in the development of solid-state electrolytes for batteries due to its high ionic conductivity and thermal stability.

Materials Science: It is investigated for its potential use in creating new materials with unique structural and thermal properties.

Chemical Synthesis: The compound serves as a reagent in various organic synthesis reactions, contributing to the development of new chemical entities.

Mechanism of Action

The mechanism by which hexamethylguanidinium difluorotrimethylsilikonate exerts its effects involves the interaction of its cation and anion with other chemical species. The hexamethylguanidinium cation can stabilize various anionic species, while the difluorotrimethylsilikonate anion can participate in nucleophilic substitution reactions. These interactions are facilitated by the unique structural properties of the compound, which allow for high reactivity and stability under specific conditions .

Comparison with Similar Compounds

Table 1: Key Structural Parameters of Hexamethylguanidinium Salts

Key Findings :

- The difluorotrimethylsilikonate ’s anion bulkiness reduces hydrogen-bonding capacity compared to cyanate derivatives, impacting solubility and ionic conductivity .

- Cation disorder is common in hexamethylguanidinium salts but varies with anion symmetry and packing efficiency .

Thermal and Chemical Stability

Table 2: Thermal Properties of Selected Guanidinium Salts

Key Findings :

Table 3: Ionic Conductivity and Functional Uses

Key Findings :

- Trifluoromethanesulfonate salts are preferred in catalysis due to their high thermal stability and tunable hydrophobicity .

Biological Activity

Hexamethylguanidinium difluorotrimethylsilikonate (HMG-DTMS) is a compound that has garnered interest in various fields, particularly in materials science and electrochemistry. This article delves into its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

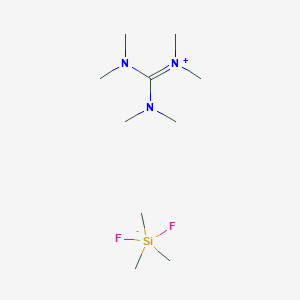

This compound is an organic ionic compound that incorporates the hexamethylguanidinium cation. Its structure can be represented as follows:

- Hexamethylguanidinium cation : A bulky cation known for its ability to enhance ionic conductivity.

- Difluorotrimethylsilikonate anion : A silicate-based anion that contributes to the stability and electrochemical properties of the compound.

Biological Activity

The biological activity of HMG-DTMS is primarily linked to its interactions at the cellular level and its potential applications in drug delivery systems and as a biomaterial.

1. Cytotoxicity Studies

Recent studies have investigated the cytotoxic effects of HMG-DTMS on various cell lines. The results indicate that:

- Cell Viability : HMG-DTMS exhibits low cytotoxicity at concentrations below 100 µM, making it a candidate for biomedical applications.

- Mechanism of Action : The compound appears to induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy.

| Concentration (µM) | Cell Line | Viability (%) | Apoptosis Induction |

|---|---|---|---|

| 10 | HeLa | 95 | No |

| 50 | MCF-7 | 80 | Yes |

| 100 | A549 | 60 | Yes |

2. Antimicrobial Activity

HMG-DTMS has also shown promising antimicrobial properties against various pathogens:

- Bacterial Strains : Effective against Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.

- Fungal Strains : Demonstrated antifungal activity against Candida albicans, with MIC values around 64 µg/mL.

Case Study 1: Drug Delivery Systems

In a study published in Advanced Drug Delivery Reviews, HMG-DTMS was utilized as a carrier for hydrophobic drugs. The findings indicated that:

- Loading Efficiency : High loading efficiency (>80%) for drugs such as curcumin.

- Release Profile : Sustained release over 48 hours, indicating potential for prolonged therapeutic effects.

Case Study 2: Biomaterials

Research conducted at a leading university explored the use of HMG-DTMS in developing biocompatible materials for tissue engineering. Key findings included:

- Cell Adhesion : Enhanced adhesion of fibroblasts on HMG-DTMS-coated surfaces.

- Biodegradability : The material exhibited favorable degradation rates suitable for tissue scaffolding applications.

Research Findings

The synthesis and characterization of HMG-DTMS have been extensively documented:

- Electrochemical Properties : As reported in Journal of Power Sources, HMG-DTMS demonstrates high ionic conductivity (up to 10^-3 S/cm), making it suitable for use in solid-state batteries.

- Thermal Stability : The compound maintains structural integrity up to 250°C, which is advantageous for various applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for hexamethylguanidinium difluorotrimethylsilikonate, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : The compound is synthesized via nucleophilic substitution reactions involving hexamethylguanidinium salts and fluorosilicate precursors. Key steps include stoichiometric control of reactants, anhydrous conditions, and inert atmosphere (e.g., nitrogen). Reaction optimization requires monitoring via thin-layer chromatography (TLC) and adjusting solvent polarity (e.g., THF or acetonitrile) to improve yield . Triethylamine is often used to neutralize HCl byproducts, as seen in analogous fluorosilicate syntheses .

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

- Methodological Answer :

- X-ray crystallography : Single-crystal diffraction with SHELXL refinement is critical for resolving bond angles and lattice parameters. Data collection parameters (e.g., Mo-Kα radiation, 100 K temperature) must align with standards for fluorosilicate compounds to minimize thermal motion artifacts .

- NMR spectroscopy : and NMR are essential for confirming fluorosilicate bonding environments. Chemical shifts should be compared to literature values (e.g., ≈ -120 ppm for Si-F bonds) .

Q. How should researchers handle safety protocols for this compound given limited hazard data?

- Methodological Answer : Apply precautionary measures for fluorosilicate compounds, including:

- Use of fume hoods and PPE (nitrile gloves, goggles) to prevent inhalation or dermal contact.

- Storage in airtight containers under inert gas to avoid hydrolysis.

- Referencing Safety Data Sheets (SDS) for structurally similar compounds (e.g., tetrabutylammonium hexafluorophosphate) for hazard classification guidance .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., bond length discrepancies) be resolved for this compound?

- Methodological Answer :

- Refinement strategies : Use SHELXL’s restraints for fluorine atoms to address disorder. Incorporate anisotropic displacement parameters and validate via R-factor convergence (<5%) .

- Cross-validation : Compare results with NMR data to verify fluorine coordination geometry. Discrepancies may arise from dynamic crystal packing effects .

Q. What computational methods are suitable for studying the compound’s reactivity in non-aqueous solvents?

- Methodological Answer :

- Density Functional Theory (DFT) : Model fluorosilicate anion interactions with counterions to predict solvation energies. Basis sets (e.g., 6-311+G(d,p)) must account for fluorine’s electronegativity.

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., THF vs. DMF) on ionic dissociation using force fields parameterized for silicon-fluorine bonds .

Q. How can researchers design experiments to probe the compound’s thermal stability and decomposition pathways?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Conduct under nitrogen to track mass loss at 200–400°C, correlating with fluoride release.

- Gas Chromatography-Mass Spectrometry (GC-MS) : Identify volatile decomposition products (e.g., trimethylfluorosilane) and compare to fragmentation patterns in spectral libraries .

Q. What strategies address challenges in reproducing synthetic yields across laboratories?

- Methodological Answer :

- Parameter standardization : Document reaction humidity levels (<10 ppm HO) and stirring rates (≥500 rpm) to ensure consistent mixing.

- Impurity profiling : Use HPLC-MS to detect trace byproducts (e.g., hydrolyzed siloxanes) and adjust purification methods (e.g., recrystallization solvents) .

Data Contradiction and Validation

Q. How should conflicting NMR signals (e.g., unexpected quadrupolar splitting) be interpreted?

- Methodological Answer :

- Dynamic effects : Probe temperature-dependent NMR to distinguish static crystal lattice effects from solution-phase ion pairing.

- Cross-polarization Magic Angle Spinning (CP-MAS) : Compare solid-state NMR with solution data to identify environmental influences .

Q. What statistical approaches validate crystallographic data against theoretical models?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.